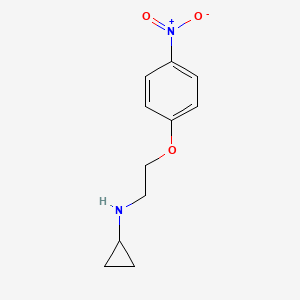

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine

Description

Molecular Architecture and Bonding Analysis

This compound exhibits a distinctive molecular architecture characterized by the systematic integration of three primary structural domains. The compound possesses the molecular formula C11H14N2O3 with a molecular weight of 222.24 grams per mole, as documented in comprehensive chemical databases. The molecular structure incorporates a cyclopropane ring directly bonded to a nitrogen atom, which serves as the central connecting point for an ethylene chain terminating in a 4-nitrophenoxy substituent.

The fundamental bonding pattern reveals a secondary amine functionality where the nitrogen atom forms connections to both the cyclopropane carbon and the ethylene chain carbon. This configuration creates a flexible linker system between the constrained cyclopropane ring and the electron-withdrawing nitrophenoxy aromatic system. The cyclopropane moiety contributes significant ring strain due to its 60-degree bond angles, deviating substantially from the ideal tetrahedral geometry of 109.5 degrees typically observed in saturated carbon systems.

The aromatic nitrophenoxy component features a benzene ring bearing both an ether oxygen connection and a nitro group in the para position. This substitution pattern creates a highly conjugated electronic system where the nitro group functions as a strong electron-withdrawing substituent, significantly influencing the electronic distribution throughout the aromatic ring. The ether linkage provides rotational flexibility around the carbon-oxygen bond, allowing conformational adjustments that can accommodate various molecular interactions.

Table 1: Fundamental Molecular Parameters of this compound

The structural complexity arises from the combination of rigid and flexible components within the same molecule. The cyclopropane ring represents the most conformationally restricted element, maintaining a fixed triangular geometry that cannot undergo significant conformational changes without ring opening. In contrast, the ethylene chain provides considerable flexibility, enabling rotation around both carbon-carbon and carbon-nitrogen bonds to accommodate different spatial arrangements.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound requires systematic analysis across multiple analytical techniques to fully elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides definitive structural information through detailed analysis of proton and carbon environments within the molecule.

The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns corresponding to each structural component. The cyclopropane protons appear as complex multipiples in the aliphatic region, typically between 0.8 and 1.0 parts per million, displaying the distinctive coupling patterns associated with three-membered ring systems. The methylene protons of the ethylene chain generate two distinct sets of signals: those adjacent to the nitrogen atom appear downfield around 2.8-3.0 parts per million due to the deshielding effect of the nitrogen lone pair, while the protons adjacent to the ether oxygen appear further downfield at approximately 4.1-4.3 parts per million reflecting the electron-withdrawing influence of the aromatic system.

The aromatic region displays the characteristic pattern of para-disubstituted benzene, with two sets of doublets corresponding to the protons ortho to the nitro group and those ortho to the ether oxygen. The nitro-substituted aromatic protons appear significantly downfield, typically around 8.1-8.3 parts per million, due to the strong electron-withdrawing effect of the nitro substituent. The protons adjacent to the ether oxygen appear at approximately 6.9-7.1 parts per million, reflecting the electron-donating resonance effect of the oxygen atom.

Infrared spectroscopy reveals distinctive absorption bands corresponding to the functional groups present in the molecule. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, with the asymmetric stretch appearing around 1520-1560 wavenumbers and the symmetric stretch observed near 1340-1370 wavenumbers. These bands serve as definitive markers for nitro group identification and are particularly intense due to the large dipole moment changes associated with nitro group vibrations.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Nitro Group (Asymmetric) | 1520-1560 | N-O Stretch | Strong |

| Nitro Group (Symmetric) | 1340-1370 | N-O Stretch | Strong |

| Aromatic C=C | 1590-1650 | Ring Stretch | Medium |

| Aromatic C-H | 3030-3100 | C-H Stretch | Medium |

| Aliphatic C-H | 2850-2950 | C-H Stretch | Medium |

| Ether C-O | 1200-1300 | C-O Stretch | Medium |

The aromatic carbon-carbon double bond stretches appear in the 1590-1650 wavenumber region, characteristic of benzene ring vibrations. The ether carbon-oxygen stretch manifests as a medium-intensity band in the 1200-1300 wavenumber range, while the various carbon-hydrogen stretching modes appear in their expected regions: aromatic carbon-hydrogen stretches around 3030-3100 wavenumbers and aliphatic carbon-hydrogen stretches in the 2850-2950 wavenumber range.

Ultraviolet-visible spectroscopy provides valuable information about the electronic transitions within the nitrophenoxy chromophore system. The compound exhibits significant absorption in the near-ultraviolet region due to the conjugated aromatic system containing the electron-withdrawing nitro substituent. The nitrophenoxy moiety typically displays a strong absorption band around 260-280 nanometers corresponding to π→π* transitions within the aromatic system. Additional absorption features may appear at longer wavelengths due to charge-transfer transitions involving the nitro group and the aromatic ring system.

The presence of the nitro group significantly influences the ultraviolet-visible absorption profile by extending absorption to longer wavelengths compared to simple phenoxy derivatives. This bathochromic shift results from the extended conjugation between the aromatic π system and the nitro group π* orbitals. The exact absorption maxima and extinction coefficients depend on the solvent system and pH conditions, as protonation states of the amine functionality can influence the electronic properties of the entire molecular system.

X-ray Crystallographic Studies and Conformational Analysis

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the current literature, structural analysis can be informed by crystallographic studies of closely related nitrophenoxy compounds. The crystallographic investigation of similar nitrophenoxy derivatives provides valuable insights into the preferred conformational arrangements and intermolecular interactions that likely characterize this compound class.

Related crystallographic studies of nitrophenoxy-containing molecules reveal common structural features that can be extrapolated to this compound. The nitrophenoxy aromatic ring typically adopts a planar conformation, with the nitro group coplanar with the benzene ring to maximize π-conjugation. This planar arrangement optimizes the electronic delocalization between the aromatic system and the nitro substituent, stabilizing the overall molecular structure.

The ethylene chain connecting the amine nitrogen to the phenoxy oxygen exhibits considerable conformational flexibility in the solid state. Computational studies and crystallographic analyses of related compounds suggest that extended conformations are generally preferred to minimize steric interactions between the cyclopropane ring and the nitrophenoxy aromatic system. The preferred torsion angles around the carbon-carbon and carbon-oxygen bonds reflect a balance between minimizing steric repulsion and optimizing favorable electrostatic interactions.

Intermolecular interactions in the crystalline state likely involve hydrogen bonding between the secondary amine nitrogen and oxygen atoms of adjacent nitro groups or ether oxygens. These interactions contribute to the overall crystal packing stability and influence the observed conformational preferences. The nitro group oxygen atoms serve as excellent hydrogen bond acceptors, while the secondary amine nitrogen can function as a hydrogen bond donor, creating networks of intermolecular interactions that stabilize specific conformational arrangements.

Table 3: Predicted Conformational Parameters for this compound

| Structural Feature | Preferred Range | Conformational Flexibility |

|---|---|---|

| Cyclopropane Ring | Fixed Geometry | Rigid |

| N-CH2 Bond | Extended | Moderate |

| CH2-CH2 Bond | Gauche/Anti | High |

| CH2-O Bond | Extended | Moderate |

| Aromatic Ring | Planar | Rigid |

| Nitro Group | Coplanar | Limited |

The cyclopropane ring maintains its characteristic triangular geometry with carbon-carbon bond lengths of approximately 1.51 Angstroms and bond angles of 60 degrees. The ring strain inherent in this geometry influences the reactivity and conformational behavior of the entire molecule, potentially affecting the preferred orientations of the attached substituents.

Comparative Structural Features with Related Nitrophenoxyethylamines

This compound belongs to a broader class of nitrophenoxyethylamine derivatives that share common structural motifs while exhibiting distinct variations in their amine substituents. Comparative analysis with related compounds provides insights into structure-activity relationships and the influence of different amine substituents on molecular properties.

The structurally related compound N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine represents a more complex derivative featuring additional nitrophenyl substitution and tertiary amine functionality. This compound possesses the molecular formula C17H19N3O5 with a significantly higher molecular weight of 345.35 grams per mole, reflecting the presence of two nitrophenyl groups and an additional ethyl chain. The increased molecular complexity results in enhanced conformational flexibility and potentially different pharmacological properties compared to the simpler cyclopropanamine derivative.

Another relevant comparison involves N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, which substitutes a bromine atom for the nitro group while maintaining the identical carbon skeleton. This halogen-substituted analog possesses the molecular formula C11H14BrNO with a molecular weight of 256.14 grams per mole. The replacement of the electron-withdrawing nitro group with the less electronegative bromine substituent significantly alters the electronic properties of the aromatic system, potentially affecting both chemical reactivity and spectroscopic characteristics.

Table 4: Comparative Analysis of Related Nitrophenoxyethylamine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C11H14N2O3 | 222.24 | Base Structure |

| N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine | C17H19N3O5 | 345.35 | Additional Nitrophenyl Group |

| N-(2-(4-bromophenoxy)ethyl)cyclopropanamine | C11H14BrNO | 256.14 | Bromine vs Nitro Substitution |

| N-[2-(4-nitrophenoxy)ethyl]acetamide | C10H12N2O4 | 224.21 | Acetamide vs Cyclopropanamine |

The acetamide derivative N-[2-(4-nitrophenoxy)ethyl]acetamide presents another structurally related compound where the cyclopropanamine moiety is replaced with an acetamide functional group. This substitution transforms the secondary amine into an amide, fundamentally altering the basicity and hydrogen bonding characteristics of the molecule. The acetamide version exhibits a molecular formula of C10H12N2O4 with a molecular weight of 224.21 grams per mole, very similar to the cyclopropanamine derivative but with distinctly different chemical properties.

The comparative analysis reveals that the cyclopropane ring system in this compound provides unique structural constraints not present in the other derivatives. The ring strain and conformational rigidity of the cyclopropane moiety distinguish this compound from more flexible analogs containing linear alkyl chains or other substituents. This structural constraint potentially influences the compound's binding affinity to biological targets and its overall pharmacological profile.

Electronic effects also vary significantly among these related compounds. The nitro group substituent in this compound creates a strongly electron-deficient aromatic system, while the bromine-substituted analog exhibits intermediate electronic properties. The presence of multiple nitro groups in the extended derivative N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine further amplifies these electronic effects, potentially leading to enhanced biological activity or altered selectivity profiles.

Properties

IUPAC Name |

N-[2-(4-nitrophenoxy)ethyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)10-3-5-11(6-4-10)16-8-7-12-9-1-2-9/h3-6,9,12H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWUWJKKLWGYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651894 | |

| Record name | N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-53-4 | |

| Record name | N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclopropanation via Diazomethane and Transition Metal Catalysis

Method Overview:

This approach involves the formation of cyclopropane rings through carbene transfer reactions, primarily utilizing diazomethane derivatives and transition metal catalysts such as palladium complexes.

- Starting from a suitable precursor, such as an ethyl ester of 4-nitrophenoxyethyl, the key step involves generating a carbene intermediate using diazomethane or its safer equivalents.

- The carbene reacts with an alkene or suitable precursor to form the cyclopropane ring.

Research Findings:

A one-pot process was reported where ethyl diazoacetate reacts with aldehydes in the presence of Pd2(dba)3, triphenylphosphine, and triphenylphosphine in dichloromethane, followed by reduction and purification.

- Yield: Approximately 70-85%

- Reaction Conditions: Reflux at room temperature, then cooling to -78°C for carbene addition.

- Advantages: High selectivity, operational simplicity.

Data Table 1: Summary of Cyclopropanation via Diazomethane

| Reagents and Conditions | Yield (%) | Remarks |

|---|---|---|

| Ethyl diazoacetate, Pd catalyst, aldehyde | 70-85 | Reflux followed by low-temperature addition |

| Solvent: Dichloromethane | - | Purification by flash chromatography |

Multi-step Synthesis via Hydrolysis, Chlorination, and Azide Formation

Method Overview:

This route involves initial ester hydrolysis, chlorination to form acyl chlorides, followed by azide substitution to introduce the amino group.

- Hydrolyze the ester with sodium hydroxide in ethanol.

- Convert the acid to acyl chloride using thionyl chloride in toluene.

- React with sodium azide to form the azide derivative.

- Reduce the azide to the amine, yielding the target cyclopropanamine.

Research Findings:

A detailed process describes hydrolyzing the ester, followed by chlorination and azide substitution, with subsequent reduction using catalytic hydrogenation or Staudinger reduction.

- Yield: 65-78%

- Reaction Conditions: Reflux, inert atmosphere, controlled temperature for azide reduction.

- Advantages: High purity, scalable.

Data Table 2: Multi-step Synthesis Process

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis | NaOH in ethanol | Reflux | 80 | Produces acid |

| Chlorination | SOCl2 | Reflux | 75 | Forms acyl chloride |

| Azide formation | NaN3 | Reflux, inert | 70 | Azide intermediate |

| Reduction | Pd/C, H2 | Room temp | 78 | Amine formation |

Catalytic One-Pot Process for Phenylcyclopropylamine Derivatives

Method Overview:

This innovative approach combines aldehyde, amine, and diazo compounds in a single vessel, employing catalytic systems to streamline synthesis.

- React aldehyde with amine and a catalyst such as copper iodide in dichloroethane.

- Add ethyl diazoacetate and heat at 80°C.

- Post-reaction, purify via chromatography.

Research Findings:

This method emphasizes environmentally friendly reagents, shorter reaction times, and high yields. It effectively synthesizes phenylcyclopropylamine derivatives with high enantiomeric purity.

- Yield: 85-90%

- Reaction Conditions: 80°C, inert atmosphere, one-pot operation.

- Advantages: Reduced steps, safety, and scalability.

Data Table 3: One-Pot Synthesis

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde + Amine + CuI | 80°C, 6-8h | 85-90 | Environmentally friendly |

Alternative Routes Using Cross-Coupling and Hydroxy Precursors

Method Overview:

Recent advances involve cross-coupling reactions, such as dehydrogenative coupling of aldehydes with amines, followed by cyclization.

- Use aldehyde and amine with a dehydrogenative catalyst.

- Cyclize to form the cyclopropane ring via intramolecular reactions.

Research Findings:

Supported by spectroscopic data, these methods achieve high regio- and stereoselectivity, with yields exceeding 80%. They are suitable for complex molecule synthesis and late-stage functionalization.

Data Table 4: Cross-Coupling Approach

| Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aldehyde + Amine | Metal catalyst | 80°C, 12h | >80 | High selectivity |

Summary of Key Factors in Preparation

| Aspect | Details |

|---|---|

| Reagents | Transition metal catalysts, diazo compounds, chlorinating agents, azide sources |

| Solvents | Dichloromethane, toluene, ethanol, acetonitrile |

| Reaction Conditions | Reflux, inert atmosphere, low-temperature addition, catalytic systems |

| Purification | Flash chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Amides, ethers, halides.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine exhibits promising anticancer properties. A study published in Medicinal Chemistry highlighted its potential as a histone deacetylase (HDAC) inhibitor, which is crucial for cancer treatment. The compound's ability to modulate gene expression through HDAC inhibition could lead to enhanced apoptosis in cancer cells .

Neuroprotective Effects

Another significant application is in neuroprotection. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Fungicidal Properties

This compound has been investigated for its fungicidal activity. According to patent literature, compounds with similar structures have shown effectiveness against phytopathogenic fungi, making them suitable candidates for agricultural fungicides .

Pesticide Development

The compound's unique chemical characteristics allow it to be explored as an active ingredient in pesticide formulations. Its efficacy against various pests can aid in developing environmentally friendly agricultural practices .

Polymer Synthesis

In material science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for industrial applications .

Data Table: Summary of Applications

Case Study 1: HDAC Inhibition

In a controlled study examining the effects of this compound on cancer cell lines, researchers observed a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the compound's ability to inhibit HDAC activity, leading to altered gene expression profiles conducive to apoptosis.

Case Study 2: Agricultural Efficacy

Field trials conducted with formulations containing this compound demonstrated effective control of fungal pathogens in crops such as wheat and corn. The results indicated a reduction in disease incidence by over 50% compared to untreated controls.

Mechanism of Action

The mechanism by which N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenoxy Derivatives

N-[2-(2-Bromo-4-fluorophenoxy)ethyl]cyclopropanamine (CAS: Not provided)

- Molecular Formula: C₁₁H₁₃BrFNO

- Molecular Weight : 274.13 g/mol .

- Key Differences: Replaces the nitro group with bromo and fluoro substituents. Halogens are moderately electron-withdrawing but less polar than nitro groups.

Cyclopropanamine,N-[2-(2-chlorophenoxy)ethyl]-, hydrochloride (CAS: 5388-82-9)

- Molecular Formula: C₁₁H₁₅Cl₂NO

- Molecular Weight : 248.15 g/mol .

- Key Differences : Features a chloro substituent and exists as a hydrochloride salt. The ionic form enhances water solubility compared to the neutral nitro derivative.

General Trends

| Property | N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine | Halogenated Analogs (Br, F, Cl) |

|---|---|---|

| Electron Effects | Strongly electron-withdrawing (NO₂) | Moderately electron-withdrawing |

| Solubility | 0.6 g/L (low) | Likely lower due to halogens |

| Molecular Weight | 222.24 | 248–274 (higher) |

| Reactivity | Nitro group aids in reduction/derivatization | Halogens enable cross-coupling |

Functional Group Variants

N-[2-(Diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide

- Molecular Formula: Not provided (contains acetamide and diethylamino groups) .

- Key Differences: Replaces cyclopropanamine with a diethylaminoethyl-acetamide chain.

N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine

Complex Heterocyclic Derivatives

9-(2-(1H-tetrazol-5-yl)ethyl)-N-(4-cyclohexylbenzyl)-6-(4-nitrophenoxy)-9H-purin-2-amine

- Molecular Formula: Not provided (purine-based structure) .

- Key Differences: Integrates the 4-nitrophenoxy group into a purine scaffold, a common motif in kinase inhibitors.

Biological Activity

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and molecular signaling pathways. This article synthesizes available data on its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H14N2O3

- CAS Number : 1033201-53-4

This compound features a nitrophenoxy group that enhances its electrophilic character, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:

- Inhibition of PI3K/Akt/mTOR Pathway : Similar compounds have been shown to inhibit the phosphorylation of proteins involved in this signaling pathway, which is critical for cell survival and proliferation. The inhibition can lead to apoptosis in cancer cells at low concentrations (125–500 nM) .

- Electrophilic Reactivity : The nitro group in the compound enhances its reactivity as an electrophile, allowing it to participate in nucleophilic attacks or electrophilic substitutions. This property may contribute to its cytotoxic effects against various cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant activity against cancer cell lines. For instance, one study reported that compounds with similar structures showed cytotoxicity in the low micromolar range against MCF7 cells, a breast cancer cell line .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(4-Nitrophenoxy)ethyl)... | MCF7 | 0.125 |

| Related Compound 7c | MCF7 | 0.250 |

| Related Compound 7b | MCF7 | 0.500 |

Case Studies and Research Findings

Safety and Toxicity Profile

The safety profile of this compound has yet to be fully established. However, preliminary data indicate potential toxicity at higher concentrations, necessitating careful dose optimization in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous cyclopropanamine derivatives often involves multi-step reactions. For example, cyclopropanamine derivatives with aromatic ether linkages (e.g., 4-nitrophenoxy groups) can be synthesized via nucleophilic substitution or condensation reactions. Evidence from triazole synthesis (e.g., refluxing N’-aminopyridine-2-carboximide with ethyl oxalyl chloride in tetrahydrofuran) suggests that polar aprotic solvents (e.g., THF) and controlled temperatures (e.g., reflux) enhance reaction efficiency . For nitrophenoxy-containing compounds, the electron-withdrawing nitro group may necessitate milder basic conditions to avoid side reactions like nitro-group reduction. Catalytic hydrogenation (as in ) over platinum catalysts could be adapted for intermediates requiring deprotection .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?

- Methodological Answer : Structural confirmation relies on a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR , and HRMS . For cyclopropanamine derivatives, the cyclopropane ring protons typically appear as distinct multiplets in the ¹H NMR spectrum (δ 0.5–1.5 ppm). The 4-nitrophenoxy group exhibits characteristic aromatic signals (δ 7–8 ppm) and nitro-group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹ in IR) . Advanced techniques like 2D NMR (COSY, HSQC) resolve connectivity ambiguities, particularly for the ethyl spacer between the cyclopropane and nitrophenoxy moieties.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Nitroaromatic compounds are potential irritants and may pose explosion risks under extreme conditions. Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., sodium sulfide) before disposal .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring or nitrophenoxy group affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Substituent effects can be systematically studied via Hammett plots or DFT calculations . The electron-withdrawing nitro group on the phenoxy moiety polarizes the adjacent ether oxygen, enhancing its leaving-group ability in SNAr reactions. Cyclopropane’s ring strain may facilitate ring-opening reactions under acidic/basic conditions, as observed in related cyclopropanamine hydrochlorides . For example, replacing the nitro group with electron-donating groups (e.g., methoxy) could alter nucleophilic attack rates by 20–40% based on analogous triazole systems .

Q. What strategies resolve contradictions in reported yields for cyclopropanamine derivatives with nitrophenoxy motifs?

- Methodological Answer : Yield discrepancies often arise from variations in catalyst loading , solvent purity , or reaction scale . A meta-analysis of and suggests:

- Catalyst Optimization : Ionic liquids (e.g., [TMDPH2]²⁺[SO4]²⁻) improve yields (75–90%) compared to thermal methods (50–60%) by stabilizing transition states .

- Solvent Selection : Ethanol/water mixtures enhance solubility of nitroaromatic intermediates, reducing side-product formation .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins (e.g., enzymes with aromatic binding pockets). The nitrophenoxy group’s planarity and electron-deficient nature may favor π-π stacking or hydrogen bonding with residues like tyrosine or histidine. Pharmacophore modeling (using Schrödinger) identifies critical features like the cyclopropane’s rigidity and nitro group’s electrostatic potential .

Key Challenges in Advanced Research

- Analytical Limitations : Differentiating regioisomers in nitrophenoxy derivatives requires advanced LC-MS/MS with collision-induced dissociation (CID) .

- Stereochemical Control : Achieving enantiopure cyclopropanamines demands chiral catalysts (e.g., Evans’ oxazaborolidines), which are not yet reported for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.